

Physical and chemical properties of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

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An In-depth Technical Guide to 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**. This quinoline derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinoline-4-carboxylic acid scaffold, including anticancer, antibacterial, and anti-inflammatory properties. This document consolidates available data on its molecular structure, spectral characteristics, and synthetic methodologies. Furthermore, it delves into a key mechanism of action for this class of compounds—the inhibition of the STAT3 signaling pathway—and provides detailed experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, with the CAS number 6952-34-7, is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system

substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.

Structural and General Properties

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₁ NO ₃	[1]
Molecular Weight	265.26 g/mol	[1]
CAS Number	6952-34-7	[1]
Appearance	Yellow odourless powder	[2]
Melting Point	>300 °C	[3]
Boiling Point	Not experimentally determined (Predicted)	
LogP (Predicted)	3.0	[4]

Solubility and Acidity

Quantitative experimental data on the solubility and pKa of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid** are not readily available in the cited literature. However, based on its structure, it is expected to be poorly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and basic aqueous solutions. The presence of both a carboxylic acid and a phenolic hydroxyl group suggests it will have two acidic protons.

Property	Value	Reference
Solubility	Soluble in DMSO	[5]
pKa (Predicted)	Not available	

Spectral Data

Detailed spectral data for the target compound is limited. However, data from a closely related compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, provides a valuable reference for interpretation.

Infrared (IR) Spectroscopy: A study on a similar compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, showed characteristic IR peaks at 3428 cm^{-1} (O-H stretch) and 1706 cm^{-1} (C=O stretch)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following table presents the ^1H and ^{13}C NMR data for the related compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, in DMSO- d_6 [3]. These values can be used as an estimation for the corresponding signals in **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**.

^1H NMR (300 MHz, DMSO- d_6)	δ (ppm)	Multiplicity	Integration	Assignment
OCH ₃	3.89	s	3H	Methoxy protons
Phenyl H3 & H5	6.92-6.96	d	2H	
Quinoline H7	7.46-7.50	dd	1H	
Quinoline H8	8.00-8.03	d	1H	
Quinoline H5 & Phenyl H2 & H6	8.10-8.13	m	3H	
Quinoline H3	8.43	s	1H	
OH	9.85	s	1H	Phenolic proton
COOH	13.95	s	1H	Carboxylic acid proton

^{13}C NMR (75 MHz, DMSO- d_6)	δ (ppm)
55.85, 104.18, 116.16, 119.68, 122.66, 124.83, 128.81, 129.44, 131.51, 135.61, 145.18, 153.18, 158.30, 159.43, 168.23	

Mass Spectrometry: The predicted monoisotopic mass is 265.0739 g/mol . Mass spectrometry of related quinoline-4-carboxylic acids typically shows a prominent molecular ion peak and

fragmentation patterns involving the loss of the carboxyl group (-COOH)[4][6].

Experimental Protocols

The synthesis of **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid** is most commonly achieved through the Pfitzinger reaction.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α -methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid. For the synthesis of the title compound, isatin is reacted with 4-hydroxyacetophenone.

Materials:

- Isatin
- 4-Hydroxyacetophenone
- Potassium hydroxide (KOH)
- Ethanol
- Water
- Glacial acetic acid
- Diethyl ether

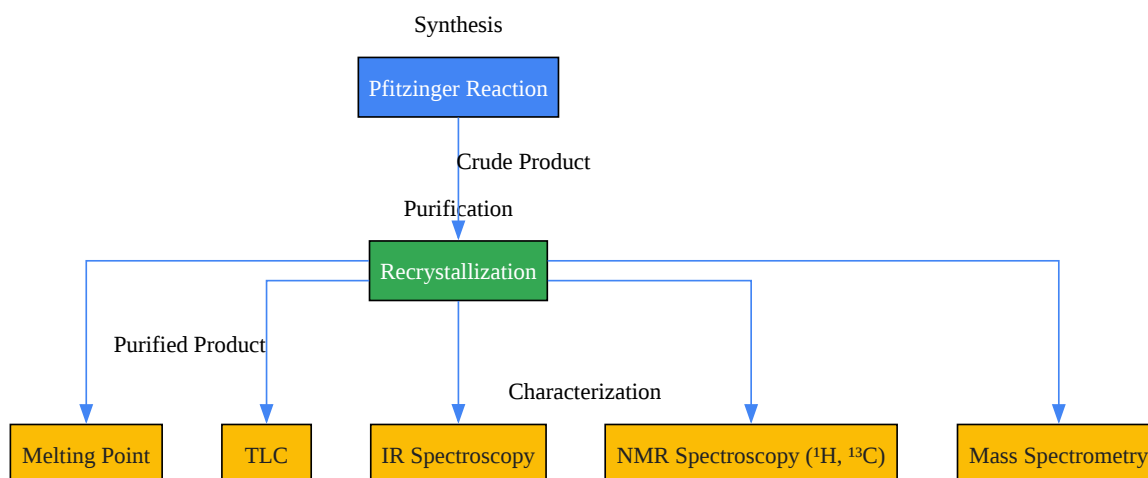
Procedure:

- In a round-bottom flask, dissolve isatin (1 equivalent) and 4-hydroxyacetophenone (1 equivalent) in ethanol.
- Add a concentrated aqueous solution of potassium hydroxide (3-4 equivalents).
- Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.
- Cool the aqueous layer in an ice bath and acidify with glacial acetic acid to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized **2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid**.



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Figure 1: Experimental workflow for synthesis and characterization.

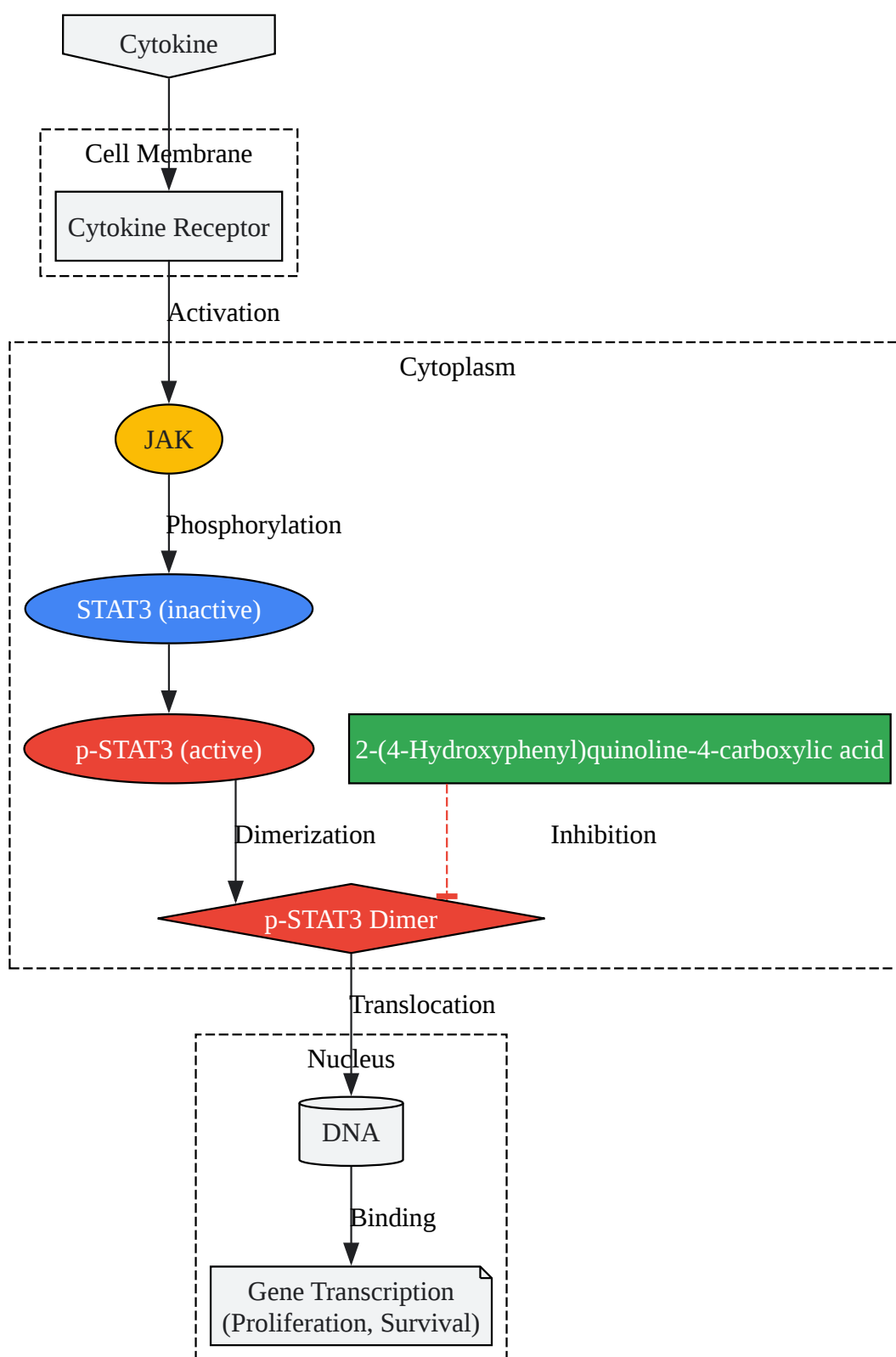
Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of various biological targets. A significant area of research focuses on their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis[7][8][9].

Inhibition of the STAT3 Signaling Pathway

The mechanism of inhibition by quinoline-4-carboxylic acid derivatives is believed to involve the disruption of STAT3 dimerization. STAT3 proteins are activated through phosphorylation by Janus kinases (JAKs). The phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in oncogenesis. Quinoline-4-carboxylic acid derivatives can interfere with this process, leading to the downregulation of STAT3-mediated gene expression and subsequent inhibition of tumor growth.

The following diagram illustrates the inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.



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Figure 2: STAT3 signaling pathway inhibition.

Conclusion

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest for further investigation in drug discovery and development. This technical guide has summarized its key physical and chemical properties, provided a detailed protocol for its synthesis, and elucidated its potential mechanism of action through the inhibition of the STAT3 signaling pathway. The provided data and methodologies offer a solid foundation for researchers to explore the therapeutic potential of this and related quinoline-4-carboxylic acid derivatives. Further studies are warranted to fully characterize its biological activity profile and to optimize its properties as a potential therapeutic agent.

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